molecular formula C13H11NO B8294124 4-(2-Methylbenzoyl)pyridine

4-(2-Methylbenzoyl)pyridine

Cat. No.: B8294124
M. Wt: 197.23 g/mol
InChI Key: IEDFSFWHYQLYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylbenzoyl)pyridine is a pyridine derivative featuring a 2-methylbenzoyl group at the 4-position of the pyridine ring. The compound’s structure combines the aromatic pyridine core with a substituted benzoyl moiety, which influences its electronic, physical, and chemical properties.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

(2-methylphenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C13H11NO/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11/h2-9H,1H3

InChI Key

IEDFSFWHYQLYCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Pyridine Derivatives

Compound Class Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR/IR) Bioactivity
Chlorinated Pyridines Cl, substituted phenyl 466–545 268–287 δH 6.8–8.5 ppm; IR C-Cl ~550 cm⁻¹ Antimicrobial
Methylthio Pyridines SCH₃, alkyl chains ~300–400 (estimated) <250 (estimated) δH 2.1–2.5 ppm; IR S-C ~700 cm⁻¹ Not reported
Aminoethyl-Pyridines NH₂, CH₂CH₃ ~150–200 Not reported δH 1.2–3.8 ppm; IR N-H ~3300 cm⁻¹ Neurological
This compound COC₆H₄CH₃ ~213 (calculated) ~200–250 (inferred) δH 7.0–8.5 ppm; IR C=O ~1680 cm⁻¹ Materials science

Research Findings and Insights

  • Substituent Effects : Electron-withdrawing groups (Cl, CO) enhance reactivity and intermolecular interactions, while electron-donating groups (CH₃, SCH₃) improve lipophilicity .
  • Computational Insights: DFT studies (B3LYP/B3PW91) predict 4-(1-aminoethyl)pyridine’s bioactivity and solvent-dependent electronic behavior, guiding drug design .
  • Synthetic Challenges : Steric hindrance in benzoyl-substituted pyridines may necessitate tailored catalysts (e.g., HATU in ) for efficient coupling .

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